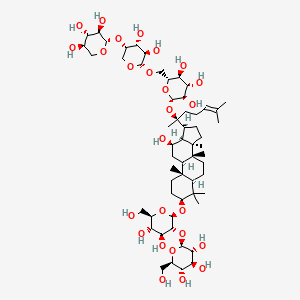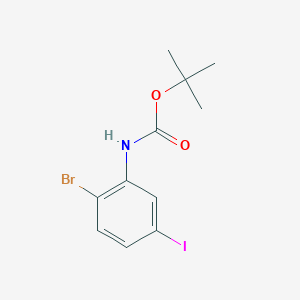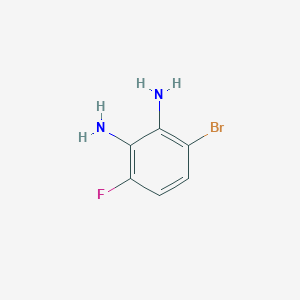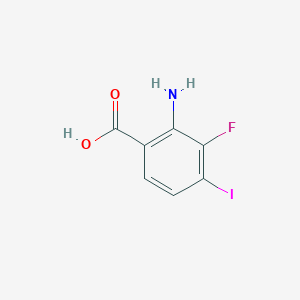![molecular formula C4H9ClF3NS B1447968 2-[(2,2,2-Trifluoroethyl)sulfanyl]ethan-1-amine hydrochloride CAS No. 1427380-05-9](/img/structure/B1447968.png)
2-[(2,2,2-Trifluoroethyl)sulfanyl]ethan-1-amine hydrochloride
Overview
Description
2-[(2,2,2-Trifluoroethyl)sulfanyl]ethan-1-amine hydrochloride is a chemical compound with the molecular formula C4H8F3NS·HCl and a molecular weight of 195.64 g/mol . It is known for its unique structural features, which include a trifluoroethyl group attached to a sulfanyl-ethanamine backbone. This compound is typically found in a powdered form and is used in various scientific research applications.
Mechanism of Action
Action Environment
The action, efficacy, and stability of 2-[(2,2,2-Trifluoroethyl)sulfanyl]ethan-1-amine hydrochloride can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules in the biological system. For instance, the compound’s stability could be affected by storage temperature .
Biochemical Analysis
Biochemical Properties
2-[(2,2,2-Trifluoroethyl)sulfanyl]ethan-1-amine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability . The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals forces, which can alter the enzyme’s conformation and activity.
Cellular Effects
The effects of this compound on cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it may affect the phosphorylation status of key signaling proteins, thereby altering downstream signaling events. Additionally, it can impact the expression of genes involved in metabolic processes, leading to changes in cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . This binding can result in conformational changes in the enzyme, affecting its catalytic activity. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular function, which may be reversible or irreversible depending on the duration and concentration of exposure.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, while at higher doses, it can exhibit toxic or adverse effects . Threshold effects have been observed, where a specific concentration of the compound is required to elicit a measurable biological response. Toxicity studies have shown that high doses can lead to adverse effects such as organ damage or metabolic disturbances.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways . The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. These interactions can have downstream effects on cellular energy production, biosynthesis, and other metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its overall biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may contain targeting signals or undergo post-translational modifications that direct it to specific cellular compartments or organelles . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be directed to the nucleus, where it can interact with nuclear proteins and influence gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2,2,2-Trifluoroethyl)sulfanyl]ethan-1-amine hydrochloride involves several steps. One common method includes the reaction of 2,2,2-trifluoroethylamine with ethanethiol under controlled conditions to form the intermediate 2-[(2,2,2-trifluoroethyl)sulfanyl]ethan-1-amine. This intermediate is
Properties
IUPAC Name |
2-(2,2,2-trifluoroethylsulfanyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F3NS.ClH/c5-4(6,7)3-9-2-1-8;/h1-3,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXYJLHCBJUDZND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSCC(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClF3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-({[5-(Trifluoromethyl)-2-furyl]methyl}thio)-1,3,4-thiadiazol-2-amine](/img/structure/B1447886.png)
![3-(Ethoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B1447887.png)





![5-Chloro-6-methylimidazo[1,2-a]pyrazine](/img/structure/B1447899.png)
![1-{4,5,7-trimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one](/img/structure/B1447900.png)


![Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B1447903.png)

